N-Ethyl-5-methylisoxazole-4-carboxamide
Description
N-Ethyl-5-methylisoxazole-4-carboxamide is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 5 and a carboxamide group at position 4, with an ethyl moiety on the carboxamide nitrogen. This structure is synthesized via coupling reactions, as exemplified by similar compounds in the literature. For instance, N-[4-[Ethyl(isopropyl)amino]phenyl]-3-methyl-5-phenylisoxazole-4-carboxamide (compound 63) was prepared using HBTU and DIPEA as coupling agents, yielding 90% product . The carboxamide functionality and substituent patterns on the isoxazole ring are critical for modulating physicochemical properties and biological activity, making structural comparisons with analogs essential for understanding structure-activity relationships (SAR).
Properties
CAS No. |
167538-15-0 |
|---|---|
Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
N-ethyl-5-methyl-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c1-3-8-7(10)6-4-9-11-5(6)2/h4H,3H2,1-2H3,(H,8,10) |
InChI Key |
MADWHMPFHDWTGS-UHFFFAOYSA-N |
SMILES |
CCNC(=O)C1=C(ON=C1)C |
Canonical SMILES |
CCNC(=O)C1=C(ON=C1)C |
Synonyms |
4-Isoxazolecarboxamide,N-ethyl-5-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Isoxazole Derivatives with Aromatic Substituents
- Compound 63: Features a phenyl group at position 5 and an N-ethyl-N-isopropylamino group on the phenyl ring. This bulkier substituent results in a higher melting point (133.9–135.2°C) compared to simpler alkyl-substituted analogs .
Heterocyclic Core Modifications
- Substituted Thiazole Carboxamides: Compounds like 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide analogs (e.g., 3a–s) replace the isoxazole with a thiazole ring.
Physicochemical Properties
Melting Points and Solubility
- Impact of Substituents : Bulky aromatic groups (e.g., in 63 ) increase melting points due to enhanced intermolecular interactions. Halogenation (e.g., 4t ) improves lipophilicity but may reduce aqueous solubility .
Spectroscopic and Analytical Data
- NMR Trends : The ¹H NMR chemical shift of the isoxazole methyl group (δ ~2.5 ppm) is consistent across analogs . Aromatic protons in para-substituted phenyl groups (e.g., 63 ) resonate at δ ~7.3–7.5 ppm .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 322 for 11d ) confirm molecular weights, while fragmentation patterns differentiate substituents .
Preparation Methods
Formation of Ethyl Ethoxymethyleneacetoacetic Ester
The initial step involves the condensation of ethylacetoacetate, triethylorthoformate, and acetic anhydride at elevated temperatures (75–150°C). This exothermic reaction produces ethyl ethoxymethyleneacetoacetic ester, a key intermediate. Optimal yields are achieved at 100–110°C, with distillation under reduced pressure employed to isolate the ester from non-reactive by-products.
Table 1: Reaction Conditions for Ester Formation
Cyclization to Ethyl-5-methylisoxazole-4-carboxylate
The ester undergoes cyclization with hydroxylamine sulfate in the presence of sodium acetate or trifluoroacetate salts at subambient temperatures (−20°C to 10°C). This step forms the isoxazole ring, yielding ethyl-5-methylisoxazole-4-carboxylate. Low temperatures (−5°C to 0°C) suppress the formation of isomeric impurities like ethyl-3-methylisoxazole-4-carboxylate, which can constitute up to 10.4% of the product if conditions are poorly controlled.
Hydrolysis and Acid Chloride Formation
Hydrolysis to 5-Methylisoxazole-4-carboxylic Acid
The ethyl ester is hydrolyzed using 20% v/v aqueous sulfuric acid under reflux, followed by crystallization from toluene. This step achieves near-quantitative conversion, with the acid isolated as an off-white solid (m.p. 144–147°C).
Table 2: Hydrolysis Conditions
Conversion to 5-Methylisoxazole-4-carbonyl Chloride
The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This exothermic reaction typically proceeds at room temperature, with excess SOCl₂ removed under vacuum.
Amidation with Ethylamine
The final step involves reacting the acid chloride with ethylamine in the presence of a base such as triethylamine (TEA) or sodium hydroxide. This nucleophilic acyl substitution proceeds at 0–50°C, with the base neutralizing HCl generated during the reaction.
Table 3: Amidation Parameters
| Parameter | Range/Value | Source |
|---|---|---|
| Amine | Ethylamine | |
| Base | Triethylamine | |
| Temperature | 0–50°C | |
| Solvent | Dichloromethane (DCM) |
By-product Analysis and Mitigation
Isomeric Impurities
During cyclization, non-specific nucleophilic attack at the carbonyl carbon can yield ethyl-3-methylisoxazole-4-carboxylate. This constitutional isomer co-elutes with the desired product in reverse-phase HPLC, complicating purification. Strategies to minimize this include:
Unreacted Intermediates
Residual ethylamine or acid chloride may persist if stoichiometry is imprecise. Aqueous workups and recrystallization from ethanol-water mixtures effectively remove these impurities.
Characterization and Quality Control
Synthetic intermediates and the final product are characterized via:
-
¹H NMR : Methyl group resonances at δ 2.40–2.63 ppm, isoxazole proton at δ 8.75 ppm
-
GCMS : Molecular ion peak at m/z 127 for the carboxylic acid
Optimization Strategies
Q & A
Q. What are the standard synthetic methodologies for N-Ethyl-5-methylisoxazole-4-carboxamide?
Synthesis typically involves multi-step procedures, starting with the formation of the isoxazole core followed by carboxamide functionalization. Key steps include:
- Coupling reactions : Amide bond formation using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the ethylamine side chain .
- Optimization : Reaction conditions (e.g., solvent choice, temperature, and time) are critical. For example, dimethylformamide (DMF) is often used as a solvent, and reactions may proceed overnight at room temperature .
- Purification : Column chromatography or recrystallization ensures high purity.
Q. How is this compound characterized in research settings?
Structural confirmation relies on:
- NMR spectroscopy : To assign protons (¹H) and carbons (¹³C) in the isoxazole and carboxamide groups .
- Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : Resolves bond lengths, angles, and 3D conformation, as demonstrated in related isoxazole-carboxamide derivatives .
Q. What preliminary biological screening methods are used for this compound?
Initial evaluations focus on:
- Enzyme inhibition assays : Testing affinity for targets like kinases or proteases using fluorescence-based or colorimetric methods .
- Cellular models : Cytotoxicity studies in cancer cell lines (e.g., MTT assays) to assess anticancer potential .
- Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify receptor interactions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound derivatives?
SAR strategies include:
- Substituent variation : Modifying the ethyl group or methylisoxazole moiety to compare bioactivity. For example, replacing ethyl with bulkier alkyl chains may alter membrane permeability .
- Bioisosteric replacement : Swapping the isoxazole ring with oxazole or thiazole to assess heterocycle-specific effects .
- Quantitative SAR (QSAR) : Computational modeling (e.g., CoMFA or CoMSIA) to correlate structural descriptors with activity .
Q. What experimental approaches resolve contradictions in reported biological activities of similar compounds?
Discrepancies (e.g., varying antimicrobial potency in analogs) are addressed via:
- Standardized assays : Repeating experiments under identical conditions (e.g., pH, temperature) to eliminate methodological variability .
- Metabolic stability testing : Liver microsome assays to determine if differential metabolism explains activity differences .
- Crystallographic analysis : Comparing target-binding modes of analogs to identify critical interactions .
Q. How does the compound’s stability under physiological conditions impact its applicability?
Stability is assessed through:
- pH-dependent degradation studies : Incubating the compound in buffers (pH 1–10) and monitoring degradation via HPLC .
- Thermogravimetric analysis (TGA) : To evaluate thermal stability during storage .
- Light sensitivity tests : Exposing the compound to UV-Vis light and measuring decomposition rates .
Q. What computational tools are used to predict the compound’s interaction with biological targets?
Common approaches include:
- Molecular docking : Software like AutoDock Vina models binding poses with enzymes (e.g., cyclooxygenase-2) .
- Molecular dynamics (MD) simulations : To study conformational changes in target proteins upon ligand binding .
- Pharmacophore modeling : Identifies essential functional groups for activity using tools like Schrödinger’s Phase .
Methodological Considerations
Q. What protocols ensure reproducibility in synthesizing this compound?
Best practices include:
- Detailed reaction logs : Recording exact stoichiometry, solvent purity, and reaction times .
- Analytical validation : Cross-referencing NMR and MS data with published spectra of analogous compounds .
- Batch consistency testing : Repeating synthesis across multiple batches to verify yield and purity .
Q. How can researchers mitigate challenges in isolating pure this compound?
Strategies involve:
- Optimized chromatography : Using gradient elution with silica gel or reverse-phase columns .
- Crystallization techniques : Selecting solvents (e.g., ethyl acetate/hexane mixtures) that favor high-yield crystal formation .
- Ultrasound-assisted methods : Enhancing reaction rates and purity, as shown in related thiadiazole syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
